2-(Bromomethyl)-4-isopropylthiazole
Description
2-(Bromomethyl)-4-isopropylthiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a bromomethyl group at position 2 and an isopropyl group at position 4. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. The bromomethyl group at position 2 enhances reactivity, making the compound a versatile alkylating agent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
2-(bromomethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
VCMVMMBPKAHJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CBr |
Origin of Product |
United States |
Preparation Methods
Radical Bromination with NBS
Reaction Conditions :
-
Substrate : 4-Isopropylthiazole
-
Brominating Agent : NBS (1.2–3.5 equivalents)
-
Initiator : Azobisisobutyronitrile (AIBN, 10 mol%)
-
Solvent : Carbon tetrachloride (CCl₄) or ethyl acetate/water mixture
-
Temperature : 65–80°C (reflux)
-
Time : 1.5–16 hours
Mechanism :
AIBN generates radicals upon heating, initiating a chain reaction where NBS donates bromine atoms. The methyl group adjacent to the thiazole’s sulfur undergoes selective bromination due to stabilization of the radical intermediate by the heterocycle’s electron-withdrawing nature.
Yield : 54–75% (depending on solvent and stoichiometry).
Advantages :
-
High regioselectivity for the methyl position.
-
Scalable under continuous flow conditions.
Limitations :
-
Competing dibromination requires careful control of NBS equivalents.
Multi-Step Synthesis from 2,2-Dimethyl-4-Methylene-1,3-Dioxolane
A patent (CN104557763A) outlines a multi-step approach starting from 2,2-dimethyl-4-methylene-1,3-dioxolane:
Halogenation and Cyclization
Step 1: Halogenation
-
Reactants :
-
2,2-Dimethyl-4-methylene-1,3-dioxolane
-
Bromo-succinimide (NBS, 1–3 equivalents)
-
-
Solvent : Acetone
-
Temperature : 20–30°C
-
Product : Brominated intermediate
Step 2: Condensation with Thio-iso-Butanamide
-
Reactants :
-
Brominated intermediate
-
Thio-iso-butanamide (1.5 equivalents)
-
-
Catalyst : Anhydrous magnesium sulfate
-
Conditions : Reflux in acetone for 3 hours
-
Product : 2-sec-Propyl-4-hydroxymethylthiazole
Step 3: Bromination of Hydroxymethyl Group
-
Reactants :
-
2-sec-Propyl-4-hydroxymethylthiazole
-
Thionyl bromide (SOBr₂) or PBr₃
-
-
Solvent : Dichloromethane
-
Temperature : 0–5°C
-
Product : 2-(Bromomethyl)-4-isopropylthiazole
Key Analysis :
-
The use of thio-iso-butanamide ensures thiazole ring formation via a Hantzsch-like mechanism.
-
Low-temperature bromination minimizes side reactions.
Alternative Bromination in Ionic Liquids
Green chemistry approaches utilize ionic liquids (e.g., [bmim]PF₆) as recyclable solvents for bromination:
Procedure :
-
Substrate : 4-Isopropylthiazole
-
Brominating Agent : NBS (1.2 equivalents)
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.2 equivalents)
-
Solvent : [bmim]PF₆
-
Temperature : 65°C
-
Time : 9 hours
Yield : 70–80% with >90% purity after extraction.
Advantages :
-
Ionic liquids are reused up to 7 times without yield loss.
-
Eliminates volatile organic solvents.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Radical Bromination | 54–75% | Reflux in CCl₄/EtOAc | High | Moderate (CCl₄ use) |
| Multi-Step Synthesis | 54–56% | Multi-step, low-temperature | Moderate | High (waste generation) |
| Ionic Liquid Bromination | 70–80% | 65°C, recyclable solvent | High | Low |
Key Findings :
-
Radical bromination offers simplicity but faces solvent limitations.
-
Ionic liquid methods balance efficiency and sustainability.
-
Multi-step synthesis is less efficient but valuable for accessing derivatives.
Challenges and Optimization Strategies
Overcoming Dibromination
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-isopropylthiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted thiazoles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Dihydrothiazoles or tetrahydrothiazoles
Scientific Research Applications
2-(Bromomethyl)-4-isopropylthiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-isopropylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for the development of enzyme inhibitors or receptor antagonists .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Thiazole (target compound) vs. benzothiazole () vs. thiadiazole (). Benzothiazoles exhibit extended conjugation, increasing stability and lipophilicity (LogP = 4.86 vs. ~3.5 for thiazole) .
- Substituent Effects : The isopropyl group in the target compound introduces steric bulk compared to the phenyl group in 2-(4-bromomethyl-phenyl)-benzothiazole. This may reduce nucleophilic substitution rates at the bromomethyl site.
- Reactivity : Bromomethyl groups in all compounds serve as alkylation sites. Thiol (-SH) and imine (C=N) groups in ’s thiadiazole derivative enable additional reactivity (e.g., disulfide formation or Schiff base reactions) .
Key Observations :
- Synthetic Routes : Bromomethyl groups are typically introduced via bromination of methyl groups or nucleophilic substitution. ’s pyrazolone derivatives use a standardized protocol (Procedure A4), suggesting scalability .
- Spectroscopy : IR and NMR data for thiadiazole () confirm functional groups (-SH, C=N), while LC/MS for pyrazolones () highlights molecular ion stability .
Challenges and Limitations
- Steric Hindrance : The isopropyl group in the target compound may impede reactions at the bromomethyl site compared to less hindered analogs (e.g., ’s benzothiazole).
- Stability: Bromomethyl groups are prone to hydrolysis, necessitating anhydrous conditions during synthesis—a challenge noted in ’s fluorobenzonitrile derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(Bromomethyl)-4-isopropylthiazole?
- Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of 4-isopropylthiazole using brominating agents like NBS (N-bromosuccinimide) under radical initiation is a common approach. Alternatively, multi-step protocols involving thiazole ring formation followed by bromomethylation may be employed. Evidence from analogous brominated thiazole syntheses suggests using toluene as a solvent and pyridine as a base to neutralize HBr byproducts . Reflux conditions (e.g., 80°C for 4 hours) and stoichiometric control of brominating agents are critical to minimize side reactions.
Q. How can spectroscopic techniques validate the structure of 2-(Bromomethyl)-4-isopropylthiazole?
- Answer : A combination of 1H/13C NMR , IR , and mass spectrometry is essential.
- 1H NMR : The bromomethyl group (-CH2Br) typically appears as a singlet near δ 4.3–4.5 ppm, while the isopropyl group shows a septet (δ 2.9–3.1 ppm) and doublets (δ 1.2–1.4 ppm) .
- 13C NMR : The thiazole carbons (C2, C4) resonate at ~150–160 ppm, and the bromomethyl carbon appears at ~30–35 ppm .
- IR : C-Br stretching vibrations are observed at 500–650 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-isopropyl group influence the reactivity of 2-(Bromomethyl)-4-isopropylthiazole?
- Answer : The bulky isopropyl group at C4 reduces electrophilicity at the thiazole sulfur and nitrogen, directing reactivity toward the bromomethyl site. Computational studies (e.g., DFT) can model charge distribution, showing higher electron density at the bromomethyl carbon compared to unsubstituted analogs. This steric hindrance may slow SN2 reactions but favor elimination pathways under basic conditions. Comparative kinetic studies with 2-(Bromomethyl)thiazole (without isopropyl) reveal a 20–30% decrease in nucleophilic substitution rates .
Q. What strategies resolve contradictions in reported melting points or spectral data for brominated thiazoles?
- Answer : Discrepancies often arise from impurities or polymorphic forms.
- Recrystallization : Use solvents like ethanol/water or hexane/ethyl acetate to isolate pure phases.
- DSC/TGA : Differential scanning calorimetry can identify polymorph transitions .
- X-ray crystallography : Resolves ambiguities in molecular packing (e.g., CAS RN 19184-65-7, a related brominated compound, has a confirmed mp of 75–77°C ).
Q. How can molecular docking predict the bioactivity of 2-(Bromomethyl)-4-isopropylthiazole derivatives?
- Answer : Derivatives (e.g., acetamide-linked analogs) can be docked into target proteins (e.g., kinases) using software like AutoDock Vina.
- Protocol :
Optimize the ligand geometry with Gaussian09 (B3LYP/6-31G*).
Prepare the protein receptor (PDB ID: e.g., 1ATP) by removing water and adding charges.
Run docking simulations with a grid box centered on the active site.
- Case Study : Analogous compounds (e.g., 9c in ) showed binding energies of −8.2 kcal/mol to α-glucosidase, suggesting inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
